Boc-Ala(4-pyridyl)-OH

Catalog No.
S760411
CAS No.
37535-57-2
M.F
C13H18N2O4
M. Wt
266,3 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala(4-pyridyl)-OH

CAS Number

37535-57-2

Product Name

Boc-Ala(4-pyridyl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266,3 g/mole

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

FNYWDMKESUACOU-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Synonyms

37535-57-2;Boc-L-4-Pyridylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-L-alanine;Boc-Ala(4-pyridyl)-OH;Boc-3-(4-pyridyl)-Ala-OH;Boc-L-3-(4-pyridyl)-alanine;Boc-4-Pal-Oh;BOC-L-4-PYRIDYLALA;(S)-N-BOC-(4-PYRIDYL)ALANINE;BOC-BETA-(4-PYRIDYL)-L-ALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PYRIDIN-4-YL-PROPIONICACID;AmbotzBAA1390;AC1ODU1A;BOC-L-4PAL-OH;AC1Q1MS6;SCHEMBL16658;15032_ALDRICH;BOC-ALA(4-PYRI)-OH;Boc-3-(4pyridyl)-L-alanine;BOC-4'-PYRIDYL-L-ALA;BOC-L-4-PYRIDINEALANINE;15032_FLUKA;CTK3J1705;FNYWDMKESUACOU-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O

Peptide Synthesis:

Boc-4-Pal-OH is a protected amino acid, meaning a chemical group (Boc) is attached to its reactive amino group, making it unreactive. This allows for its incorporation into peptides in a controlled manner. Researchers can then remove the Boc group (deprotection) to activate the amino group, enabling further reactions and peptide chain elongation. This property makes Boc-4-Pal-OH a valuable building block for the synthesis of peptides containing the 4-pyridylalanine (4-Pal) moiety, which possesses unique properties potentially useful in various research areas [].

Development of Enzyme Inhibitors:

The 4-pyridyl group in Boc-4-Pal-OH could potentially mimic the structure of natural substrates for certain enzymes. By incorporating Boc-4-Pal-OH into small molecule libraries or designing specific peptides containing 4-Pal, researchers could potentially develop novel enzyme inhibitors. These inhibitors could be valuable tools for studying enzyme function and may have applications in drug discovery [].

Boc-Ala(4-pyridyl)-OH, also known as Boc-3-(4-pyridyl)-L-alanine, is a derivative of the amino acid alanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 4-pyridyl moiety. Its chemical formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4} with a molecular weight of 266.29 g/mol. The compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural features that enhance biological activity and solubility properties .

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions, such as peptide bond formation.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug delivery systems.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using standard coupling agents like DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to synthesize larger peptide structures .

Boc-Ala(4-pyridyl)-OH can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids on a solid support, where Boc-Ala(4-pyridyl)-OH may serve as a building block.
  • Solution Phase Synthesis: Involves the coupling of Boc-protected alanine with 4-pyridinecarboxaldehyde under controlled conditions, followed by purification steps such as chromatography.
  • Direct Amination: Reaction of Boc-alanine with pyridine derivatives in the presence of coupling agents can yield Boc-Ala(4-pyridyl)-OH efficiently .

Boc-Ala(4-pyridyl)-OH finds applications in various fields:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Its unique structure may contribute to the design of novel drugs targeting specific biological pathways.
  • Bioconjugation: Can be utilized in bioconjugation strategies to attach biomolecules for diagnostic or therapeutic applications .

Interaction studies involving Boc-Ala(4-pyridyl)-OH focus on its role within peptides and how it affects binding affinities and interactions with biological macromolecules. Preliminary studies suggest that the 4-pyridyl group may enhance binding to certain receptors or enzymes, though comprehensive interaction profiles remain to be established through experimental assays .

Several compounds share structural similarities with Boc-Ala(4-pyridyl)-OH, often differing by functional groups or side chains. Here are some notable examples:

Compound NameStructure FeaturesSimilarity to Boc-Ala(4-pyridyl)-OH
Boc-Ala-OHSimple alanine without pyridineLess complex; fewer biological interactions
Boc-(3-pyridyl)-Ala-OHPyridine at position 3Similar functionality; different spatial orientation
Boc-(2-pyridyl)-Ala-OHPyridine at position 2Similar reactivity; potential for different interactions
Boc-Leu(4-pyridyl)-OHLeucine instead of alanineIncreased hydrophobicity; different biological profiles
Boc-Phe(4-pyridyl)-OHPhenylalanine instead of alanineEnhanced aromatic interactions; potential for different binding affinities

Boc-Ala(4-pyridyl)-OH stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly useful in peptide synthesis where solubility and reactivity are critical factors .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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